copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate is a complex organic compound that features a copper ion coordinated with an ethyl ester derivative of a pentafluorophenyl-substituted butanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate typically involves the reaction of ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate with a copper salt, such as copper(II) acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
Copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, potentially oxidizing other substrates.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Coordination: The copper ion can coordinate with other ligands, forming complexes with different properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, nucleophiles such as amines or alcohols, and various ligands for coordination chemistry. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products from these reactions can include oxidized derivatives, substituted esters, and various copper complexes, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential as an antimicrobial agent due to the copper ion’s known biological activity.
Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs.
Wirkmechanismus
The mechanism by which copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate exerts its effects involves the copper ion’s ability to participate in redox reactions and coordinate with various biological molecules. This can lead to the generation of reactive oxygen species, which can damage microbial cells, or the modulation of biological pathways through coordination with proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper;ethyl 2,4-dioxo-4-(3,4,5-trifluorophenyl)butanoate
- Copper;ethyl 2,4-dioxo-4-(2,4,6-trifluorophenyl)butanoate
- Copper;ethyl 2,4-dioxo-4-(2,3,5,6-tetrafluorophenyl)butanoate
Uniqueness
Copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate is unique due to the presence of five fluorine atoms on the phenyl ring, which significantly alters its electronic properties and reactivity compared to similar compounds with fewer fluorine substitutions. This makes it particularly interesting for applications requiring specific electronic characteristics .
Eigenschaften
Molekularformel |
C24H14CuF10O8 |
---|---|
Molekulargewicht |
683.9 g/mol |
IUPAC-Name |
copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate |
InChI |
InChI=1S/2C12H7F5O4.Cu/c2*1-2-21-12(20)5(19)3-4(18)6-7(13)9(15)11(17)10(16)8(6)14;/h2*2-3H2,1H3; |
InChI-Schlüssel |
FEKAPPWXTRSTHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F.CCOC(=O)C(=O)CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.